N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide
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Overview
Description
Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex and varies based on the specific substituents attached to the benzothiazole core .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be diverse and depend on the specific substituents present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary based on their specific structure. For example, they can range from being sparingly soluble in water to being soluble in organic solvents such as DMSO and ethanol.Scientific Research Applications
Synthesis and Biological Activity
- Diuretic Activity : A study described the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, including compounds structurally related to the query chemical. These compounds exhibited promising diuretic activity in vivo, highlighting their potential for therapeutic applications in conditions requiring diuresis (Yar & Ansari, 2009).
- Antimicrobial Properties : Another research effort focused on synthesizing and evaluating 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for their antimicrobial properties, demonstrating the chemical's versatility in generating compounds with significant biological activity (Talupur, Satheesh, & Chandrasekhar, 2021).
- Antitumor Activity : The synthesis of new derivatives and their subsequent evaluation for antitumor properties were also reported. This illustrates the potential of such compounds in developing cancer therapies, particularly those exhibiting significant inhibition of tumor cell growth (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis and Chemical Properties
- Heterocyclic Synthesis : Research into the synthesis of thiophenylhydrazonoacetates highlighted the chemical's role in generating diverse heterocyclic compounds. This study underscores the compound's utility in organic chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
- Nonlinear Optical Properties : The synthesis of coordination networks using tetrazolate-yl acylamide tectons, including derivatives of the query compound, demonstrated significant second harmonic generation (SHG) efficiencies. This research suggests applications in the development of materials with desirable optical properties (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit promising inhibitory activity against theLasB system of Pseudomonas aeruginosa . The LasB system is a quorum sensing pathway that bacteria use for cell-cell communication .
Mode of Action
It is suggested that benzothiazole derivatives bind to the active site of the lasr protein in the lasb system with better affinity compared to reference compounds . This binding could potentially disrupt the quorum sensing pathway, thereby inhibiting bacterial communication and coordination .
Biochemical Pathways
The compound likely affects the quorum sensing pathways of bacteria . Quorum sensing is a mechanism that allows bacteria to sense cell density and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound could potentially disrupt bacterial communication and coordination .
Pharmacokinetics
It is suggested that benzothiazole derivatives generally have a favorable pharmacokinetic profile .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial communication and coordination, potentially leading to a decrease in biofilm formation, virulence production, and other pathogenesis . This could make the bacteria more susceptible to the immune system or other treatments .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, nutrient availability and defense mechanisms can affect the efficacy of quorum sensing inhibitors
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS3/c21-16-10-9-15(25-16)18(24)23-20-17(11-5-1-3-7-13(11)26-20)19-22-12-6-2-4-8-14(12)27-19/h2,4,6,8-10H,1,3,5,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVWRFGUHZSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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